Substrate Exclusivity of 27‑O‑Demethylrifamycin SV Methyltransferase (Rif‑Orf14): DMDARSV Is Not Methylated, Confirming the Acetylation‑First Pathway Order
The AdoMet‑dependent methyltransferase Rif‑Orf14 converts 27‑O‑demethylrifamycin SV (DMRSV) to rifamycin SV with a kcat of 87 s⁻¹ and Km of 18.0 µM for DMRSV, but it does not methylate 27‑O‑demethyl‑25‑O‑desacetylrifamycin SV (DMDARSV) or rifamycin W [1]. This establishes that the demethyl‑desacetyl intermediate cannot enter the methylation step until C‑25 acetylation occurs, a strict order not evident for closely related compounds such as 25‑O‑desacetylrifamycin S, which retains the 27‑O‑methyl group.
| Evidence Dimension | Methyltransferase substrate acceptance |
|---|---|
| Target Compound Data | DMDARSV (SV form of target): No methylation detected [1] |
| Comparator Or Baseline | DMRSV: Km = 18.0 µM (AdoMet Km = 19.3 µM); kcat = 87 s⁻¹ [1]; Rifamycin W: No methylation [1] |
| Quantified Difference | Qualitative: DMDARSV completely rejected as substrate while DMRSV is efficiently methylated |
| Conditions | In vitro enzyme assay with purified recombinant His6‑tagged Rif‑Orf14, AdoMet as methyl donor, pH not specified [1] |
Why This Matters
This directly establishes that demethyl-desacetyl-rifamycin S (and its SV tautomer) is processed through a unique biosynthetic node, making it irreplaceable for studying the acetylation‑methylation sequence in rifamycin maturation.
- [1] Xu J, Mahmud T, Floss HG. Arch Biochem Biophys. 2003;411(2):277-288. doi:10.1016/s0003-9861(03)00004-3 View Source
